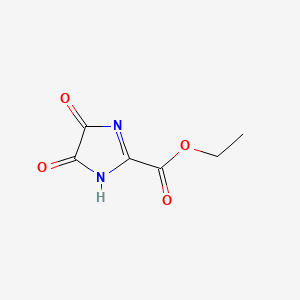![molecular formula C11H13N3 B574599 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-9-amine CAS No. 191794-40-8](/img/structure/B574599.png)
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-9-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the broader class of pyrido[1,2-a]benzimidazoles, which are known for their antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-9-amine typically involves the condensation of 2-aminobenzimidazole with various aldehydes under acidic conditions. For instance, heating 2-aminobenzimidazole with an aromatic aldehyde in acetic acid can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to scale up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-9-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could yield a fully saturated amine .
Applications De Recherche Scientifique
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-9-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial properties against various bacterial strains.
Mécanisme D'action
The exact mechanism of action for 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-9-amine is not fully understood. it is believed to exert its effects by interacting with bacterial cell membranes, leading to cell lysis and death. The compound may also inhibit essential bacterial enzymes, disrupting metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[1,2-a]benzimidazole: Known for its antimicrobial properties.
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazol-2-one: Another heterocyclic compound with potential biological activities.
Uniqueness
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-9-amine is unique due to its specific structure, which allows it to interact with bacterial membranes and enzymes in a way that other similar compounds may not. This unique interaction contributes to its potent antimicrobial properties .
Propriétés
Numéro CAS |
191794-40-8 |
|---|---|
Formule moléculaire |
C11H13N3 |
Poids moléculaire |
187.246 |
Nom IUPAC |
1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-9-amine |
InChI |
InChI=1S/C11H13N3/c12-8-4-3-5-9-11(8)14-7-2-1-6-10(14)13-9/h3-5H,1-2,6-7,12H2 |
Clé InChI |
LMAQWLHVOLVCFR-UHFFFAOYSA-N |
SMILES |
C1CCN2C(=NC3=C2C(=CC=C3)N)C1 |
Synonymes |
Pyrido[1,2-a]benzimidazol-9-amine, 1,2,3,4-tetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Naphtho[2,3-D]imidazole-1,2-diamine](/img/structure/B574517.png)
![2,5-Piperazinedione,3-methylene-6-(1-methylpropyl)-,[S-(R*,R*)]-(9CI)](/img/new.no-structure.jpg)




![ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate](/img/structure/B574529.png)
![1h-Pyrimido[4,5-c][1,2,6]oxadiazine](/img/structure/B574530.png)




